molecular formula C14H12FNO3 B1517573 7-(4-Fluorophenoxy)-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 1019509-34-2

7-(4-Fluorophenoxy)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No. B1517573
CAS RN: 1019509-34-2
M. Wt: 261.25 g/mol
InChI Key: OOCDJHZGWOIZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(4-Fluorophenoxy)-2,3-dihydro-1,4-benzodioxin-6-amine” is a complex organic molecule. It contains a benzodioxin ring, which is a type of heterocyclic compound . It also has a fluorophenoxy group attached, which is a common feature in many pharmaceutical and industrial chemicals .

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

One application involves using derivatives of this compound as fluorescence probes. For instance, derivatives such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) have been developed to selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals and reactive intermediates of peroxidase. These probes can differentiate between various ROS and are useful in studying biological and chemical applications (Setsukinai et al., 2003).

Water-Solubilization of Thiol-Sensitive Fluorogenic Probes

Another application is in the water-solubilization of thiol-sensitive fluorogenic probes based on 7-hydroxycoumarin scaffolds, which have been synthesized to emit in the 485–631 nm range. These probes are useful in biological imaging, especially for detecting thiols under physiological conditions (Roubinet et al., 2014).

Antitumor Properties

Benzannelated seven-membered 5-fluorouracil derivatives, related to the core structure of this compound, have shown antitumor properties. They have been tested against human breast cancer cell lines, demonstrating potential in cell cycle arrest and inducing apoptosis in breast cancer (Espinosa et al., 2005).

Synthesis of Antitumor Drug Intermediates

The compound has been used in the synthesis of intermediates for antitumor drugs, particularly in the development of small molecular inhibitors. Its utility in this context highlights its importance in pharmaceutical research (Gan et al., 2021).

Fluorogenic Labeling for In Vivo Analysis

It has been utilized as a fluorogenic labeling reagent for in vivo analysis of neurotransmitters, demonstrating its application in neurological research. This includes the use of related compounds for microdialysis-capillary electrophoresis assays (Klinker et al., 2007).

properties

IUPAC Name

6-(4-fluorophenoxy)-2,3-dihydro-1,4-benzodioxin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c15-9-1-3-10(4-2-9)19-12-8-14-13(7-11(12)16)17-5-6-18-14/h1-4,7-8H,5-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCDJHZGWOIZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)OC3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Fluorophenoxy)-2,3-dihydro-1,4-benzodioxin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-Fluorophenoxy)-2,3-dihydro-1,4-benzodioxin-6-amine

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